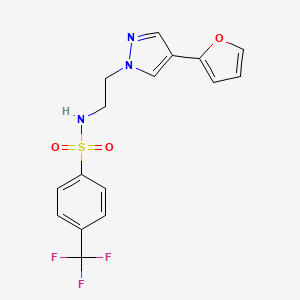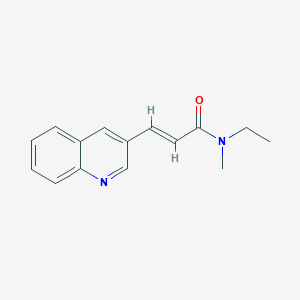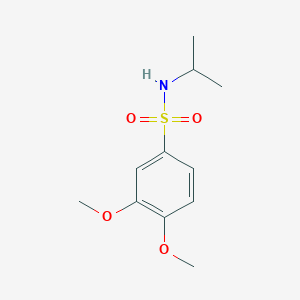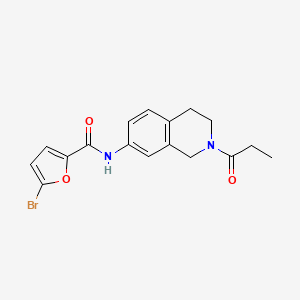![molecular formula C20H14FN7O2 B2707189 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1007008-80-1](/img/structure/B2707189.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a meticulously crafted compound from the realm of organic chemistry. The compound's structure features a fusion of pyrazolopyrimidine, pyrazole, furan, and fluorophenyl moieties, which might contribute to its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide often begins with the formation of the pyrazolopyrimidine core. This can be achieved via condensation reactions involving respective hydrazines and cyanamide under suitable conditions. The subsequent steps generally include functional group transformations and coupling reactions, particularly those employing Suzuki or Sonogashira cross-coupling reactions to introduce the furan and fluorophenyl groups.
Industrial production methods: For industrial scale production, optimization of reaction conditions such as temperature, pressure, and the choice of catalyst is crucial. Utilizing flow chemistry techniques and automated synthesis can enhance yield and efficiency, making the process scalable and cost-effective.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various organic reactions such as oxidation, reduction, and nucleophilic substitution. The pyrazolopyrimidine core may undergo electrophilic substitution while the furan ring is susceptible to oxidation.
Common reagents and conditions used in these reactions: Common reagents include potassium permanganate or chromium trioxide for oxidation, lithium aluminium hydride for reduction, and various halogenating agents for substitution reactions. These reactions generally take place under controlled temperatures, ranging from room temperature to moderately elevated temperatures, depending on the specific reaction.
Major products formed from these reactions: The major products from these reactions typically involve the formation of new functionalized derivatives of the compound, which may exhibit altered or enhanced properties, potentially broadening their scope of application in research and industry.
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a versatile building block for synthesizing more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: In biological research, derivatives of this compound may act as probes or inhibitors in various biochemical assays, aiding in the exploration of biological pathways and molecular interactions.
Medicine: Potential medicinal applications include its role as a lead compound in drug development, particularly for targeting specific enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders.
Industry: In the industrial sector, the compound could be employed in the development of novel materials, including polymers or advanced coatings, benefiting from its unique structural properties.
Mechanism of Action
Mechanism by which the compound exerts its effects: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core may mimic natural substrates or inhibitors, thus modulating the activity of these biological molecules.
Molecular targets and pathways involved: Potential targets include kinases, which play a critical role in signaling pathways. By inhibiting these enzymes, the compound may alter cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
3-methyl-1-(4-methylphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-ylamine
N-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide
Voila! Here's your deep-dive article on the fascinating compound. Anything else you want to explore about it?
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN7O2/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFTUUPLGGMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)



![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2707123.png)


![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)
